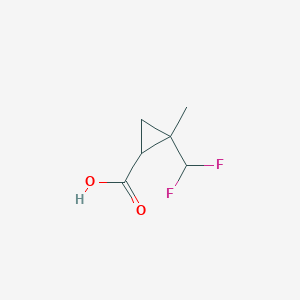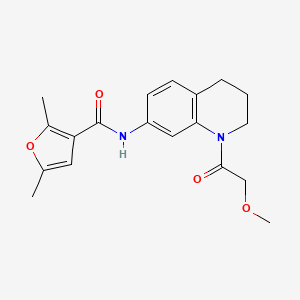
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound noted for its unique combination of functional groups, including a quinoline derivative and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic routes for N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide typically involve the following steps:
Formation of the Quinoline Derivative
Starting Material: : Aniline derivative
Reaction: : Cyclization in the presence of a Lewis acid such as AlCl3.
Conditions: : Mild heating and an inert atmosphere.
Incorporation of the Furan Ring
Starting Material: : A suitable furan derivative.
Reaction: : Friedel-Crafts acylation using acyl chloride.
Conditions: : Anhydrous conditions and a polar solvent like dichloromethane.
Methoxyacetylation
Starting Material: : Intermediate tetrahydroquinoline.
Reaction: : Acylation with methoxyacetic acid in the presence of a coupling reagent like EDCI.
Conditions: : Room temperature and an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production involves similar steps with optimizations for large-scale operations. These can include continuous flow synthesis and the use of automated reactors to ensure consistency and efficiency. Reaction conditions are closely monitored to maintain product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: : Potassium permanganate, hydrogen peroxide.
Conditions: : Acidic or basic media.
Products: : Ketones, carboxylic acids.
Reduction
Reagents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Conditions: : Mild temperatures.
Products: : Alcohols, alkanes.
Substitution
Reagents: : Alkyl halides, nucleophiles.
Conditions: : Varies (often room temperature to slight heating).
Products: : Various substituted derivatives.
Scientific Research Applications
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide finds applications in several domains:
Chemistry
Used as a building block for more complex molecules in organic synthesis due to its reactive sites.
Biology
Potential for use in designing biologically active molecules such as enzyme inhibitors or receptor ligands.
Medicine
Explored for pharmacological properties, potentially useful in drug development for treating various ailments.
Industry
May serve as a precursor for high-performance materials, including specialized polymers and dyes.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: : Enzymes, receptors, nucleic acids.
Pathways: : Can inhibit enzyme activity or modulate receptor signaling pathways.
Interactions: : Forms stable complexes with target molecules, altering their function.
Comparison with Similar Compounds
Compared to other quinoline derivatives and furan compounds, N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide offers unique properties due to its combination of functional groups:
Similar Compounds: : Quinolones, Furans, Carboxamides.
Uniqueness: : Enhanced stability, reactivity, and potential for diverse applications.
That's a wrap! Any other compound you'd like to dive into?
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-9-16(13(2)25-12)19(23)20-15-7-6-14-5-4-8-21(17(14)10-15)18(22)11-24-3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSREAHVCPZCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2644706.png)

![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2644709.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2644713.png)
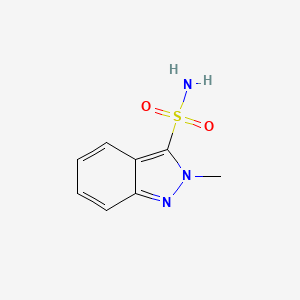
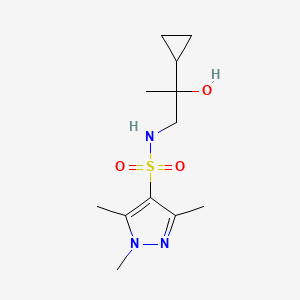
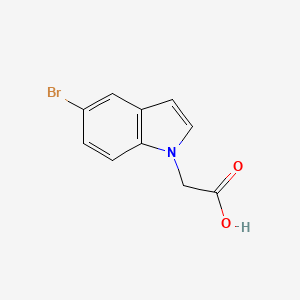
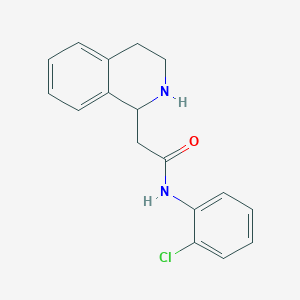
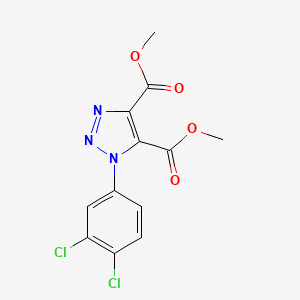
![Ethyl 5-(3-chlorothiophen-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2644721.png)
![(4-benzyl-3-(5-chloropent-1-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2644722.png)
![N-[2-(furan-3-yl)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2644723.png)
